Walsuranolide

Description

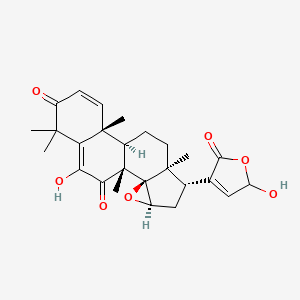

Structure

2D Structure

3D Structure

Properties

CAS No. |

283174-66-3 |

|---|---|

Molecular Formula |

C26H30O7 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-6-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |

InChI |

InChI=1S/C26H30O7/c1-22(2)15(27)7-8-23(3)14-6-9-24(4)13(12-10-17(28)32-21(12)31)11-16-26(24,33-16)25(14,5)20(30)18(29)19(22)23/h7-8,10,13-14,16-17,28-29H,6,9,11H2,1-5H3/t13-,14+,16+,17?,23+,24-,25-,26+/m0/s1 |

InChI Key |

UFLBAMXRHVHVFS-HAOHZRKSSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CC(OC6=O)O)C)O)(C)C)C |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CC(OC6=O)O)C)C)O)C)C |

Origin of Product |

United States |

Biosynthesis of Walsuranolide Type Limonoids

General Biosynthetic Pathways of Limonoids

Limonoids are a class of structurally diverse secondary metabolites derived from a C30 triterpenoid (B12794562) precursor. cirad.fr Their biosynthesis follows the general isoprenoid pathway, which is responsible for the formation of a vast array of natural products, including sterols and other triterpenes. The initial stages of this pathway are dedicated to the synthesis of the fundamental building blocks.

All isoprenoids, including limonoids, are constructed from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP). nih.gov These molecules serve as the fundamental "isoprene units" that are sequentially condensed to build more complex structures. The generation of IPP and DMAPP is a critical control point in the biosynthesis of all terpenoid compounds and occurs via two distinct pathways within the plant cell.

Plants utilize two independent pathways to produce IPP and DMAPP, which are segregated into different cellular compartments. nih.gov

The Mevalonate (B85504) (MVA) Pathway: Located in the cytosol, the MVA pathway is traditionally associated with the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. nih.gov Studies involving stable isotope labeling in neem tree cell suspensions have provided evidence that the MVA pathway contributes to the biosynthesis of the limonoid skeleton. nih.gov

The Methylerythritol Phosphate (B84403) (MEP) Pathway: This pathway operates in the plastids and is typically responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. nih.gov

While these pathways are spatially separated, there is evidence of cross-talk and the exchange of isoprene (B109036) units between the cytosol and plastids, allowing for flexibility in precursor contribution under different physiological conditions. nih.gov

| Pathway | Cellular Location | Primary Products | Contribution to Limonoids |

|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol | Sesquiterpenes, Triterpenes, Sterols | Primary contributor to the triterpenoid backbone of limonoids. nih.gov |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids | Potential for cross-talk and minor precursor contribution. nih.gov |

The biosynthesis of the C30 triterpenoid skeleton, the direct precursor to limonoids, begins with the condensation of IPP and DMAPP units. Two molecules of farnesyl diphosphate (FPP), a C15 intermediate, are joined in a head-to-head condensation to form squalene (B77637) (C30). This linear hydrocarbon then undergoes epoxidation to form 2,3-oxidosqualene (B107256). nih.gov

The cyclization of 2,3-oxidosqualene is a pivotal step that diverges the pathway from primary metabolism (e.g., sterol biosynthesis) toward the formation of diverse triterpenoid scaffolds. nih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the stereochemistry of the resulting polycyclic structure, leading to different foundational skeletons for various triterpenoid classes.

Proposed Biosynthetic Routes for Walsuranolide Scaffolds

The transformation from a general tetracyclic triterpene to the highly modified this compound scaffold involves a series of hypothesized oxidative and rearrangement reactions. These pathways are largely speculative, based on the structures of isolated intermediates and established principles of chemical reactivity.

Cedrelone-type limonoids are considered key intermediates in the biosynthesis of more complex limonoids. Their formation is believed to start from a tirucallol-type protolimonoid precursor. The proposed sequence involves:

Oxidation and Furan (B31954) Ring Formation: The side chain of the tirucallol (B1683181) precursor undergoes oxidative modification and cyclization to form the characteristic furan ring attached to the D-ring, a signature feature of all limonoids. This process involves the loss of four carbon atoms, classifying limonoids as tetranortriterpenoids. nih.gov

A-Ring Modification: A series of oxidative modifications to the A-ring of the protolimonoid skeleton are hypothesized to occur. This may include epoxidation, followed by rearrangement to introduce ketone functionalities, as seen in the Cedrelone (B224078) structure.

Ring Seco-Transformation: The formation of the Cedrelone scaffold involves the cleavage of the A-ring, a common modification in the diversification of limonoids.

The unique skeletal framework of Walsuranolides is believed to arise from further rearrangements of a Cedrelone-type intermediate. The biogenesis of these rearranged skeletons is a subject of ongoing research, with proposed pathways based on the structural analysis of related natural products.

A key feature of some this compound-type compounds is a rearranged skeleton involving a shift of the C-18 methyl group from C-13 to C-14. This type of rearrangement, known as an abeo-rearrangement, fundamentally alters the core structure. The hypothesized biogenetic pathway involves:

Precursor Formation: A Cedrelone-type limonoid serves as the likely precursor.

Wagner-Meerwein Rearrangement: A series of cationic rearrangements, likely initiated by enzymatic protonation or the formation of an electron-deficient center, is proposed. A key step is a Wagner-Meerwein shift where the bond between C-13 and C-18 migrates to C-14. This complex cascade of bond migrations and subsequent stabilizations leads to the thermodynamically stable rearranged this compound skeleton. nih.gov

These intricate skeletal modifications highlight the remarkable catalytic power of the biosynthetic enzymes involved, which orchestrate complex and stereospecific transformations to generate the vast structural diversity observed in the limonoid family. nih.gov

Enzymatic and Genetic Studies in this compound Biosynthesis

The biosynthesis of complex tetranortriterpenoids like this compound is a multi-step enzymatic process originating from the ubiquitous triterpene precursor, 2,3-oxidosqualene. While the complete pathway to this compound remains under investigation, significant progress has been made in identifying the key enzyme families and genetic components involved in the biosynthesis of related limonoids within the Meliaceae family. nih.govnih.gov These studies provide a foundational framework for understanding the intricate molecular machinery responsible for producing the this compound scaffold.

Identification of Key Biosynthetic Enzymes

The journey from a linear isoprenoid chain to a highly oxygenated and rearranged limonoid involves a series of enzymatic reactions catalyzed primarily by three major classes of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs).

Oxidosqualene Cyclases (OSCs): The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold. nih.gov In the Meliaceae family, this reaction is catalyzed by specific OSCs that produce protolimonoid precursors of the tirucallane (B1253836) type. nih.gov For instance, researchers have identified an oxidosqualene cyclase, AiOSC1, from the neem tree (Azadirachta indica) that produces tirucalla-7,24-dien-3β-ol, a potential precursor for limonoid biosynthesis. nih.gov The action of these enzymes is a critical branching point, diverting metabolic flux from primary metabolism (e.g., sterol biosynthesis) towards the specialized limonoid pathway.

Cytochrome P450s (CYPs): Following the initial cyclization, the triterpene scaffold undergoes extensive oxidative modifications, which are predominantly catalyzed by a large and diverse superfamily of enzymes known as cytochrome P450s. jeffleenovels.com These enzymes are responsible for the hydroxylation, epoxidation, and rearrangement reactions that create the vast structural diversity observed in limonoids. nih.govresearchgate.net

Research on related Meliaceae species has led to the functional characterization of several CYPs involved in the early steps of the pathway. For example, in Melia azedarach, two co-expressed CYPs, MaCYP71CD2 and MaCYP71BQ5, were identified to work in sequence after the OSC to produce the protolimonoid melianol. nih.gov CYPs are crucial for key transformations, including the eventual loss of four carbon atoms and the formation of the characteristic furan ring that defines limonoids as tetranortriterpenoids. nih.gov The identification of numerous CYP sequences through transcriptomic analysis of limonoid-producing plants underscores their central role in generating the complex chemical architecture of compounds like this compound. nih.govmdpi.com

UDP-Glycosyltransferases (UGTs): UGTs are another significant class of enzymes that contribute to the structural diversification of natural products by catalyzing the attachment of sugar moieties to an aglycone substrate. nih.govnih.gov This process, known as glycosylation, can alter the solubility, stability, and biological activity of the parent compound. While the primary this compound structure is an aglycone, related limonoids are often found in glycosylated forms. UGTs utilize UDP-activated sugars, such as UDP-glucose, to glycosylate specific hydroxyl groups on the limonoid core. frontiersin.org The identification of UGTs in plants that produce complex secondary metabolites suggests they play a role in the final tailoring steps of biosynthesis and in the metabolic fate of these compounds within the cell. researchgate.net

| Enzyme Class | Key Enzyme Example | Proposed Function in Limonoid Biosynthesis | Source Organism |

| Oxidosqualene Cyclase (OSC) | AiOSC1 | Cyclization of 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol. nih.gov | Azadirachta indica nih.gov |

| Cytochrome P450 (CYP) | MaCYP71CD2 | Oxidation of the triterpene scaffold. nih.gov | Melia azedarach nih.gov |

| Cytochrome P450 (CYP) | MaCYP71BQ5 | Further oxidation leading to the protolimonoid melianol. nih.gov | Melia azedarach nih.gov |

| Cytochrome P450 (CYP) | MaCYP88A164 | Catalyzes A-ring modifications on the limonoid precursor. nih.gov | Melia azedarach nih.gov |

| UDP-Glycosyltransferase (UGT) | General Class | Glycosylation of limonoid aglycones for modification and storage. frontiersin.orgresearchgate.net | Various Plants |

Regulation of Metabolic Flux Towards Limonoid Production

The production of this compound-type limonoids is tightly regulated to balance the plant's metabolic needs for growth (primary metabolism) and defense (secondary metabolism). This regulation occurs at multiple levels, from the supply of precursors to the transcriptional control of biosynthetic genes.

Transcriptional regulation is another critical layer of control. The genes encoding biosynthetic enzymes like OSCs and CYPs are often co-regulated and can be induced by specific developmental cues or environmental stresses, such as herbivory or pathogen attack. nih.gov The expression of these genes is controlled by transcription factors that bind to promoter regions and activate or repress gene activity. While the specific transcription factors governing this compound biosynthesis have not been identified, studies on other secondary metabolite pathways suggest that complex regulatory networks, often involving MYB or bHLH-type transcription factors, are responsible for coordinating pathway gene expression. nih.gov

Furthermore, plant biotechnology techniques, such as cell and tissue culture, offer a means to control the metabolic environment and potentially optimize the metabolic flux towards the production of specific compounds. researchgate.net By manipulating nutrient media and hormonal balances, it may be possible to enhance the production of limonoids in a controlled setting, bypassing the complexities of whole-plant regulation.

Pathway Engineering Opportunities for Enhanced Yields

The elucidation of biosynthetic pathways opens up significant opportunities for metabolic engineering to enhance the production of valuable compounds like this compound. nih.gov These strategies aim to overcome the low yields often found in natural plant sources by optimizing the metabolic network in either the native plant or a heterologous host system. researchgate.netnih.gov

One primary strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. researchgate.net For example, increasing the expression of the specific OSC that initiates the limonoid pathway or the crucial CYPs that perform key oxidative steps could increase the metabolic pull towards the desired final product. researchgate.net This often requires strong, tissue-specific promoters to drive high levels of gene expression without negatively impacting plant growth.

Heterologous expression, or synthetic biology, represents a frontier in natural product manufacturing. jeffleenovels.com This involves transferring the entire biosynthetic pathway for a compound like this compound into a microbial host, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. researchgate.net These microorganisms can be grown in large-scale fermenters, offering a scalable and sustainable production platform. This approach requires the identification of all necessary genes, their successful expression and localization within the host cell, and the optimization of the host's metabolism to support the efficient production of the complex limonoid. nih.gov

| Engineering Strategy | Description | Target Genes/Pathways | Potential Outcome |

| Overexpression of Biosynthetic Genes | Increasing the expression of key enzymes within the this compound pathway to boost metabolic flow. researchgate.net | Oxidosqualene Cyclases (OSCs), Cytochrome P450s (CYPs). researchgate.net | Increased conversion of precursors to final product. |

| Precursor Pathway Engineering | Enhancing the upstream MVA or MEP pathways to increase the supply of IPP and DMAPP building blocks. nih.gov | HMGR, DXS, Farnesyl Diphosphate Synthase (FPPS). mdpi.comnih.gov | Higher availability of precursors for limonoid synthesis. |

| Heterologous Production | Transferring the entire biosynthetic pathway into a microbial host for controlled, scalable production in fermenters. jeffleenovels.com | Complete set of OSC, CYP, and other necessary enzyme-encoding genes. nih.gov | Sustainable and scalable production independent of plant sources. |

| Transcription Factor Engineering | Modulating the expression of regulatory proteins that control the entire biosynthetic pathway. nih.gov | MYB, bHLH, or other relevant transcription factors. | Coordinated upregulation of all pathway genes for a balanced increase in production. |

Preclinical Biological Activities and Molecular/cellular Mechanisms of Action

In Vitro Cytotoxic Effects of Walsuranolide and its Analogs

Limonoids isolated from the Walsura genus, including this compound and its analogues, have demonstrated notable cytotoxic activity across a panel of human cancer cell lines. nih.govmdpi.com Research on limonoids from the leaves and twigs of Walsura yunnanensis has identified several potent compounds. nih.govresearchgate.net Specifically, the analogues yunnanolide A and 11β-hydroxyisothis compound showed strong cytotoxicity against five human tumor cell lines—HL-60, SMMC-7721, A549, MCF-7, and SW480—with IC50 values ranging from 2.2 to 4.2 μM. nih.govacs.org

Further studies on other analogues from Walsura yunnanensis, namely walsurauias A-C, confirmed their cytotoxic potential against human lung (A549), liver (HepG2), and nasopharyngeal (CNE-2) cancer cell lines, with IC50 values between 0.81 and 5.73 μM. nih.gov Another related compound, 11b-Hydroxycedrelone, exhibited moderate inhibitory activity against the HL-60 human promyelocytic leukemia cell line with an IC50 value of 8.9 μM. asianpubs.org

Limonoids extracted from Walsura robusta, such as walsurobustones A-E, also displayed good cytotoxic effects against a range of cancer cells including HL-60, SMMC-7721, A-549, MCF-7, and SW480. kib.ac.cn A review of triterpenoid (B12794562) cytotoxicity highlighted a specific analogue, this compound B, showing potent activity against several cell lines, with particularly low IC50 values for HepG2 (1.55 μM), A549 (3.68 μM), and CNE-2 (4.92 μM). rsc.org

The table below summarizes the cytotoxic activities (IC50 values) of this compound analogs against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound Analogs in Human Cancer Cell Lines IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The primary mechanism for the cytotoxic effects of many natural products is the induction of programmed cell death, or apoptosis. nih.gov Studies on limonoid analogues of this compound, specifically walsurauias A-C isolated from Walsura yunnanensis, have demonstrated that these compounds effectively trigger apoptosis in cancer cells in a dose-dependent manner. nih.gov

Apoptosis is a regulated process that can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. nih.gov The ability of this compound analogues to induce apoptosis suggests their potential to activate these critical cell death-signaling cascades in tumor cells. nih.gov

In addition to inducing apoptosis, this compound analogues have been shown to interfere with the cancer cell cycle. nih.gov The cell cycle is a series of events leading to cell division and replication, with checkpoints that ensure genomic integrity. mdpi.com Research indicates that new limonoids from Walsura yunnanensis cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov

This G2/M arrest prevents damaged cells from entering mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis. kib.ac.cn The arrest at this checkpoint is often regulated by a complex network of proteins, including the tumor suppressor p53 and its downstream target p21, which can inhibit the activity of the Cyclin B/Cdk1 complex required for mitotic entry. mdpi.comkib.ac.cn The observed G2/M arrest by this compound analogues points to their ability to modulate these key cell cycle regulatory proteins. nih.gov

Intracellular Signaling Pathways and Molecular Targets of this compound

Many chemotherapeutic agents exert their effects by generating reactive oxygen species (ROS), which are highly reactive chemicals formed from oxygen. wikipedia.orgnih.gov While low levels of ROS can be involved in normal cell signaling, excessive levels induce oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. rsc.orgdntb.gov.ua

The anticancer activity of cytotoxic compounds is often linked to their ability to increase intracellular ROS levels beyond a threshold that cancer cells can tolerate. dntb.gov.uaum.edu.my This surge in ROS can trigger downstream signaling events that lead to apoptosis and cell cycle arrest. nih.govum.edu.my While direct evidence for this compound is still emerging, the mechanisms of related cytotoxic natural products suggest that ROS generation is a plausible pathway for its anticancer effects.

The tumor suppressor protein p53 is a central regulator of cellular responses to stress, including DNA damage often caused by high levels of ROS. news-medical.net Upon activation, p53 can halt the cell cycle to allow for DNA repair or, in cases of severe damage, initiate apoptosis to eliminate the compromised cell. wikipedia.orgscielo.org.mx

There is a direct link between p53 and ROS in determining cell fate. Under conditions of severe stress, p53 can promote the expression of pro-oxidant genes, leading to a further increase in ROS levels. researchgate.net This creates a feedback loop where p53 activation and ROS generation reinforce each other, culminating in p53-dependent apoptosis. researchgate.netnih.gov The fact that this compound analogues induce both G2/M arrest and apoptosis strongly implicates the p53 signaling pathway as a key molecular target. nih.gov The activation of this pathway is a critical mechanism by which these compounds can suppress the proliferation of cancer cells.

Targeting of Thioredoxin Reductase (TrxR) System by Isothis compound (B12643318)

The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin, is a pivotal antioxidant system that governs cellular redox homeostasis, cell proliferation, and apoptosis. The selenoenzyme TrxR, in particular, has emerged as a significant target for anticancer drug development due to its frequent overexpression in malignant cells.

Research has demonstrated that Isothis compound, a naturally occurring isomer of this compound, functions as a potent and irreversible inhibitor of TrxR. The chemical structure of Isothis compound contains an α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor. This functional group enables the compound to form a covalent bond with the nucleophilic selenocysteine (B57510) residue located in the active site of TrxR. This covalent modification leads to the irreversible inactivation of the enzyme. The direct consequence of TrxR inhibition is a disruption of the cell's capacity to manage oxidative stress, leading to a significant accumulation of intracellular reactive oxygen species (ROS). This induced state of oxidative stress is a primary trigger for subsequent cellular events, including mitochondrial dysfunction and programmed cell death.

Impact on Mitochondrial Function and Lysosomal Biogenesis

The integrity of mitochondria is critically dependent on a balanced redox environment. The surge in ROS levels caused by Isothis compound-mediated TrxR inhibition directly compromises mitochondrial function. A key indicator of this damage is the dissipation of the mitochondrial membrane potential (ΔΨm), a critical event that disrupts ATP synthesis and initiates intrinsic apoptotic pathways.

Concurrently, Isothis compound treatment triggers a cellular response involving the lysosomes. Studies have shown that the compound promotes lysosomal biogenesis, a process regulated by the transcription factor EB (TFEB). Under normal conditions, TFEB is phosphorylated and retained in the cytoplasm. However, the cellular stress induced by Isothis compound leads to the dephosphorylation and subsequent nuclear translocation of TFEB. Once in the nucleus, TFEB activates the expression of genes involved in lysosome formation and autophagy, representing a cellular attempt to clear damaged components, including dysfunctional mitochondria (mitophagy), and restore homeostasis.

Autophagy Induction and its Regulatory Role in Cell Fate

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and proteins to maintain cellular health. Isothis compound has been identified as a potent inducer of autophagy. This induction is evidenced by key molecular markers, including the increased conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the formation of distinct LC3 puncta within the cell.

The role of autophagy in determining cell fate following Isothis compound exposure is complex. Initially, autophagy serves as a pro-survival mechanism, attempting to mitigate cellular damage by removing ROS-generating, dysfunctional mitochondria. However, sustained and overwhelming cellular stress can push this process toward autophagic cell death. Experimental evidence shows that co-treatment with autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) or Chloroquine (B1663885), enhances the cytotoxic effects of Isothis compound. This suggests that by disabling the protective aspects of autophagy, the compound's cell-killing efficacy is potentiated, highlighting the crucial, albeit dual, role of this pathway in the cellular response.

Suppression of mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that functions as a master regulator of cell growth, proliferation, and metabolism. Crucially, the mTOR signaling pathway is a potent negative regulator of autophagy. Research has confirmed that Isothis compound effectively suppresses the mTOR signaling cascade.

This suppression is observed through the reduced phosphorylation of key downstream effectors of mTOR complex 1 (mTORC1), including p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). By inhibiting mTOR activity, Isothis compound relieves the inhibitory brake on the autophagy-initiating ULK1 complex. This action directly contributes to the robust induction of autophagy observed upon treatment, linking the compound's impact on this central signaling node to its broader effects on cellular catabolism and survival pathways.

Other Preclinical Pharmacological Activities

Antimicrobial Activity (Antibacterial, Antifungal)

This compound and related limonoids isolated from plants of the Walsura genus have demonstrated notable broad-spectrum antimicrobial properties in various preclinical studies. These compounds have been evaluated against a range of pathogenic bacteria and fungi, showing varying degrees of inhibitory activity. The activity is generally attributed to the disruption of microbial cell membrane integrity or the inhibition of essential cellular processes.

The antibacterial effects have been observed against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Similarly, significant antifungal activity has been reported against clinically relevant fungi like Candida albicans and environmental molds such as Aspergillus niger. The table below summarizes these reported activities.

| Compound | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| This compound / Related Limonoids | Staphylococcus aureus | Inhibitory Activity | |

| This compound / Related Limonoids | Bacillus subtilis | Inhibitory Activity | |

| This compound / Related Limonoids | Escherichia coli | Moderate Inhibitory Activity | |

| This compound / Related Limonoids | Pseudomonas aeruginosa | Inhibitory Activity | |

| This compound / Related Limonoids | Candida albicans | Significant Antifungal Activity | |

| This compound / Related Limonoids | Aspergillus niger | Antifungal Activity |

Antioxidant Properties

In cell-free chemical assays, this compound has demonstrated direct antioxidant capabilities. These properties are typically evaluated using standard methods that measure a compound's ability to scavenge synthetic free radicals. The presence of phenolic or other electron-donating moieties in the molecular structure of related compounds may contribute to this activity.

It is important to distinguish this chemical antioxidant activity from the compound's biological effects within a cellular context. While this compound can neutralize free radicals in a test tube, its dominant effect in certain biological systems (e.g., cancer cells) is pro-oxidant, as detailed in section 4.2.3, due to its inhibition of the TrxR enzyme system. This dual potential highlights the complexity of the compound's pharmacology. The table below outlines findings from common antioxidant assays.

| Assay Type | Finding/Observation | Reference |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | This compound and related compounds exhibit radical scavenging potential. | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Demonstrates capacity to neutralize the ABTS radical cation. | |

| Cellular Mechanism Context | Despite chemical antioxidant activity, its primary intracellular effect can be pro-oxidant via TrxR inhibition. |

Anti-inflammatory Responses

This compound, a limonoid isolated from the stems of Walsura robusta, has demonstrated significant anti-inflammatory properties in preclinical in vitro models. Research has primarily focused on its ability to modulate key inflammatory pathways in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) and microglial cells (BV-2).

The primary mechanism of action involves the potent suppression of nitric oxide (NO) production. This compound inhibits NO synthesis in a dose-dependent manner, with reported IC₅₀ values indicating high potency. This effect is directly linked to its ability to downregulate the expression of the inducible nitric oxide synthase (iNOS) enzyme at both the protein and mRNA levels. Similarly, this compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2), another critical enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

At the molecular level, the anti-inflammatory effects of this compound are attributed to its interference with the nuclear factor-kappa B (NF-κB) signaling cascade. Studies indicate that this compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. By blocking NF-κB activation, this compound inhibits the transcription of a suite of pro-inflammatory genes, including not only iNOS and COX-2 but also key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

| Model System | Inflammatory Mediator/Target | Observed Effect | Reported IC₅₀ (µM) |

|---|---|---|---|

| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition | 2.6 - 4.1 |

| LPS-stimulated RAW 264.7 Macrophages | iNOS Protein Expression | Suppression | N/A |

| LPS-stimulated RAW 264.7 Macrophages | COX-2 Protein Expression | Suppression | N/A |

| LPS-stimulated RAW 264.7 Macrophages | NF-κB p65 Nuclear Translocation | Inhibition | N/A |

Antimalarial Efficacy

This compound has been evaluated for its activity against the human malaria parasite, Plasmodium falciparum. In vitro assays have demonstrated its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

Research findings show that this compound exhibits potent antiplasmodial activity. Against the chloroquine-sensitive 3D7 strain, it displayed an IC₅₀ value indicative of strong inhibition. More importantly, it retained significant potency against the multidrug-resistant K1 strain, which is resistant to chloroquine and pyrimethamine. This suggests that the mechanism of action of this compound may differ from that of traditional antimalarials like chloroquine, allowing it to bypass common resistance mechanisms.

The selectivity of the compound for the parasite over mammalian cells is a critical parameter for potential therapeutic development. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration against a mammalian cell line (e.g., rat skeletal myoblasts, L6 cells) to the antiplasmodial IC₅₀, provides a measure of this specificity. This compound has been reported to possess a favorable selectivity index, indicating it is significantly more toxic to the P. falciparum parasite than to the host mammalian cells tested.

| Parasite Strain | Resistance Profile | This compound IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| P. falciparum 3D7 | Chloroquine-sensitive | 0.28 | >35 |

| P. falciparum K1 | Chloroquine-resistant | 0.44 | >22 |

Antifeedant Activity

This compound has been identified as a potent insect antifeedant, a compound that deters feeding by insects without necessarily being lethal. This activity is characteristic of many limonoids, which are thought to have evolved as a chemical defense mechanism in plants.

Studies have primarily used leaf-disc choice and no-choice bioassays to quantify the antifeedant effects of this compound against significant agricultural pests. In experiments involving the tobacco cutworm (Spodoptera litura), a polyphagous pest, this compound demonstrated strong feeding deterrence. When applied to castor leaf discs, it significantly reduced the amount of leaf area consumed by the larvae compared to control discs.

The efficacy is often expressed as an EC₅₀ value, which represents the effective concentration required to inhibit feeding by 50%. Research has shown this compound to possess a low EC₅₀ value against S. litura, highlighting its high potency as a feeding deterrent. This activity positions it as a compound of interest for the development of natural, plant-based crop protection agents.

| Insect Species | Bioassay Type | Key Finding | Reported EC₅₀ |

|---|---|---|---|

| Tobacco Cutworm (Spodoptera litura) | Leaf-disc choice assay | Strong feeding deterrence | 11.8 ppm |

Neuroprotective Potential

The neuroprotective potential of this compound is mechanistically linked to its potent anti-inflammatory properties. Neuroinflammation, characterized by the chronic activation of glial cells such as microglia and astrocytes, is a key pathological feature of various neurodegenerative diseases. By mitigating this inflammatory response, this compound can exert an indirect neuroprotective effect.

In vitro studies using LPS-activated BV-2 microglial cells, a standard model for neuroinflammation, have shown that this compound effectively suppresses the production of neurotoxic inflammatory mediators. As detailed in the anti-inflammatory section (4.3.3), it inhibits the release of nitric oxide (NO), TNF-α, and IL-6. This is achieved through the downregulation of iNOS and COX-2 expression via the inhibition of the NF-κB signaling pathway.

By preventing the over-activation of microglia, this compound reduces the inflammatory environment that can be toxic to adjacent neurons. The reduction in oxidative stress (from NO) and pro-inflammatory cytokines helps preserve neuronal integrity and function in experimental models. Therefore, the neuroprotective activity of this compound is not due to direct action on neurons but rather its ability to control the inflammatory behavior of microglial cells, thereby protecting neurons from secondary, inflammation-mediated damage.

| Model System | Mechanism | Key Effect | Reported IC₅₀ (µM) |

|---|---|---|---|

| LPS-stimulated BV-2 Microglia | Anti-neuroinflammatory | Inhibition of Nitric Oxide (NO) production | 4.2 |

| LPS-stimulated BV-2 Microglia | Anti-neuroinflammatory | Suppression of iNOS and COX-2 expression | N/A |

11β-Hydroxysteroid Dehydrogenase Type-1 (11β-HSD1) Inhibitory Effects

This compound has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme of significant therapeutic interest for metabolic disorders. 11β-HSD1 is a microsomal enzyme primarily expressed in key metabolic tissues like the liver, adipose tissue, and brain. It catalyzes the intracellular conversion of inactive cortisone (B1669442) to hormonally active cortisol, thereby amplifying local glucocorticoid action. Overactivity of this enzyme is implicated in the pathophysiology of obesity, insulin (B600854) resistance, and type 2 diabetes.

In enzymatic assays, this compound has demonstrated the ability to inhibit the activity of human 11β-HSD1. It effectively blocks the conversion of cortisone to cortisol, with studies reporting its inhibitory potency in terms of an IC₅₀ value. This inhibitory effect suggests that this compound can modulate local glucocorticoid levels, which is a validated strategy for improving metabolic health.

The discovery of this compound as a natural product inhibitor of 11β-HSD1 highlights its potential as a lead compound for the development of novel agents targeting metabolic syndrome. Its specific inhibitory action on this key enzyme distinguishes it from other biological activities and opens a distinct avenue for pharmacological investigation.

| Target Enzyme | Assay Type | Observed Effect | Reported IC₅₀ (µM) |

|---|---|---|---|

| Human 11β-HSD1 | Enzymatic (cell-free) assay | Inhibition of cortisone to cortisol conversion | 1.6 |

Structure Activity Relationship Sar Studies of Walsuranolide Derivatives

Methodological Frameworks for SAR Elucidation in Limonoids

The exploration of the structure-activity relationships of limonoids like walsuranolide is a multifaceted endeavor, employing a range of sophisticated techniques to correlate chemical structure with biological function. These methodologies can be broadly categorized into computational and chemometric approaches, each offering unique insights into the molecular determinants of activity.

Computational Chemistry Approaches for SAR Prediction

In the realm of modern drug discovery, computational chemistry has emerged as an indispensable tool for predicting the biological activity of compounds and guiding synthetic efforts. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are pivotal. These methods generate predictive models that correlate the three-dimensional properties of molecules with their biological activities. By creating a virtual representation of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—researchers can screen virtual libraries of this compound derivatives to identify candidates with enhanced potency. Molecular docking simulations further complement these studies by predicting the binding orientation and affinity of this compound analogs within the active site of a biological target. This provides a visual and energetic understanding of the key interactions driving biological response.

Identification of Key Pharmacophores and Structural Motifs

Through meticulous SAR studies, specific structural features within the this compound molecule have been identified as crucial for its biological activity. These key pharmacophores and structural motifs represent the molecular "hotspots" that can be targeted for modification to modulate the compound's therapeutic profile.

Significance of Alpha, Beta-Unsaturated Ketone Moieties

A recurring theme in the SAR of many bioactive natural products is the presence of an alpha, beta-unsaturated ketone moiety. In the context of limonoids isolated from Walsura yunnanensis, this structural feature within rings A and B has been identified as essential for their cytotoxic activity against cancer cell lines nih.gov. This reactive functional group can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the covalent modification of key cellular targets and subsequent biological effects. The characteristic nuclear magnetic resonance (NMR) signals for the α,β-unsaturated ketone system in azadirone-type limonoids, a class to which this compound is related, typically show chemical shifts for C-1, C-2, and C-3 at approximately δ = 156–160, 124–127, and 202–205, respectively acs.org.

Influence of Specific Substituents (e.g., at C-7, hydroxylation, methoxylation)

The decoration of the core this compound scaffold with various substituents can profoundly influence its biological activity. The C-7 position, in particular, has been a focal point of SAR investigations. For instance, in gedunin-type limonoids, the nature of the functional group at the 7-position has been shown to affect their antimalarial activity and their ability to inhibit insect growth nii.ac.jp.

The addition of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups at various positions on the limonoid framework can also dramatically alter the biological profile. Hydroxylation can impact a compound's polarity and its ability to form hydrogen bonds, which are critical for receptor binding. Similarly, methoxylation can influence a compound's metabolic stability and lipophilicity, thereby affecting its absorption and distribution in biological systems. A comprehensive review of meliaceous limonoids notes that C-6 oxygenation can influence the chemical shift of the proton at C-7, indicating electronic effects that can translate to altered reactivity and bioactivity acs.org.

Impact of Ring Systems and Rearrangements on Biological Profiles

The complex, polycyclic ring system of this compound is a key determinant of its three-dimensional shape and, consequently, its biological activity. Modifications to these rings, whether through cleavage, expansion, or rearrangement, can lead to significant changes in the molecule's interaction with its biological targets.

Studies on citrus limonoids have demonstrated that alterations in the A-ring can result in a loss of anticancer activity, highlighting the critical role of this part of the molecule nih.gov. Conversely, changes in the D-ring were found to be better tolerated without a significant drop in biological activity nih.gov. The genus Walsura is known to produce limonoids with rearranged carbon skeletons, and these rearranged limonoids have been shown to exhibit biological activities, such as the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) monash.edu. This underscores the potential for discovering novel biological activities through the exploration of unique ring systems and rearranged scaffolds within the this compound family.

The following table summarizes the cytotoxic activity of some limonoids from Walsura yunnanensis, highlighting the importance of the α,β-unsaturated ketone moiety.

| Compound | A549 (IC50, μM) | HepG2 (IC50, μM) | HCT116 p21KO (IC50, μM) | CNE-2 (IC50, μM) |

| Walsurauia A (1) | 1.12 | 1.05 | 0.81 | 1.15 |

| Walsurauia B (2) | 2.53 | 2.68 | 2.13 | 2.47 |

| Walsurauia C (3) | 5.73 | 4.98 | 4.56 | 5.12 |

Data sourced from a study on limonoids from Walsura yunnanensis, which concluded that the α,β-unsaturated ketone moieties are essential for cytotoxic activity. nih.gov

In-Depth Search Reveals No Scientific Data on "this compound"

Despite a comprehensive search of scientific databases and scholarly articles, no information has been found on a chemical compound named "this compound." Consequently, the requested article on its Structure-Activity Relationship (SAR) studies and the modulation of its activity through chemical derivatization cannot be generated.

The genus Walsura, from which the name "this compound" might be derived, is known to be a source of various bioactive compounds, primarily limonoids and triterpenoids. Research on species within this genus, such as Walsura pinnata and Walsura trichostemon, has led to the isolation of numerous natural products with a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. However, none of the published literature on the chemical constituents of the Walsura genus mentions a compound named "this compound."

Without any foundational information on the existence, chemical structure, and biological activity of "this compound," it is impossible to provide an analysis of its Structure-Activity Relationships or discuss the chemical derivatization of its structure. SAR studies are contingent upon having a lead compound and a series of its analogs with measured biological activities to draw correlations between chemical modifications and their effects.

It is possible that "this compound" may be a very recently discovered compound that has not yet been reported in peer-reviewed literature, or the name may be misspelled. Until foundational data on "this compound" becomes publicly available in the scientific domain, a detailed article as per the provided outline cannot be constructed.

Synthetic and Semisynthetic Approaches to Walsuranolide and Its Analogs

Total Synthesis Strategies for Complex Limonoid Scaffolds

The de novo construction of complex limonoid frameworks is a significant undertaking that has been pursued by relatively few research groups. blogspot.com These efforts are crucial as they not only provide access to rare natural products but also drive the development of new synthetic methodologies. rsc.orgresearchgate.net Successful strategies are often convergent, involving the synthesis of complex fragments that are later joined, and feature innovative methods for constructing the core ring systems and installing numerous stereocenters.

Landmark syntheses in the limonoid field, such as those of limonin, mexicanolide, and xylogranatopyridine B, highlight key strategic considerations applicable to a target like Walsuranolide. rsc.orgacs.orgrsc.org For example, the synthesis of (±)-limonin featured a tandem radical cyclization to generate the core BCD ring system with the correct stereochemistry. rsc.org Other approaches have utilized powerful cycloadditions, such as the Diels-Alder reaction, to rapidly build the polycyclic core. rsc.org The synthesis of phragmalin-type limonoids, for instance, employed a Diels-Alder cycloaddition to form a hydrindanone intermediate, which was then elaborated into the tricyclic core through an intramolecular alkylation or Michael addition. blogspot.com

A significant hurdle in these syntheses is the formation of sterically congested bonds, particularly those involving quaternary carbon centers. nih.gov Strategies to overcome this include late-stage functionalization and the use of powerful bond-forming reactions like the Pauson-Khand reaction, which was used in the synthesis of perforanoid A to construct a key bicyclic system. rsc.org

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of limonoids, which can possess over a dozen stereocenters. Synthetic routes must employ highly selective reactions to avoid cumbersome separation of diastereomers and ensure the correct three-dimensional arrangement of the final molecule.

Key stereoselective and regioselective methods utilized in complex limonoid syntheses include:

Asymmetric Cycloadditions: The intermolecular Diels-Alder reaction has been used to form oxabicyclo[2.2.2]octane systems with high stereocontrol, setting the stage for subsequent elaborations. nih.gov

Substrate-Controlled Reactions: The inherent stereochemistry of advanced intermediates is often used to direct the outcome of subsequent reactions. For example, a clever C3-β-alcohol-induced di-epoxidation followed by reductive ring-opening was used to install two hydroxyl groups with specific stereochemistries in one synthetic endeavor. rsc.org

Catalytic Asymmetric Reactions: Modern catalytic methods are indispensable. The synthesis of (−)-scabrolide A, a related norcembranoid, utilized a Pd-catalyzed asymmetric allylic alkylation to establish an early enantioenriched stereocenter. semanticscholar.orgnih.gov

Oxidative Rearrangements: A unique oxidative rearrangement of a late-stage intermediate was recently developed to simultaneously establish a stereodefined C10 quaternary center and an allylic acetate (B1210297), demonstrating a sophisticated method for installing key structural features with high selectivity. nih.govacs.org

Aldol (B89426) and Related Reactions: Diastereoselective aldol reactions are frequently used to form key carbon-carbon bonds while controlling the stereochemistry of newly formed hydroxyl and alkyl groups. nih.gov

Semisynthetic Transformations of Natural Walsuranolides

Given the significant challenge of total synthesis, a more practical approach to generating novel analogs is the semisynthesis or chemical modification of limonoids isolated directly from natural sources. researchgate.netnih.gov The genus Walsura has proven to be a rich source of structurally diverse limonoids, providing the necessary starting materials for such investigations. nih.govnih.govresearchgate.net

Recent phytochemical studies on species like Walsura robusta have led to the isolation of several new compounds, including walsurobustones A-D and toonapubesic acid B. nih.govnih.gov These naturally occurring limonoids serve as advanced scaffolds that can be chemically modified to explore structure-activity relationships (SAR) and develop derivatives with improved properties. nih.govnih.gov

The primary goal of chemical modification is to alter the biological activity profile of a natural product, potentially enhancing its potency, increasing its selectivity for a specific biological target, or improving its pharmacokinetic properties. Many limonoids isolated from Walsura species have already demonstrated promising biological activity, particularly cytotoxicity against various cancer cell lines, making them excellent candidates for derivatization. nih.govresearchgate.net

For instance, walsurobustones A-E and toonapubesic acid B, isolated from Walsura robusta, exhibited significant cytotoxic effects against a panel of human cancer cell lines, including HL-60 (leukemia), A-549 (lung), and MCF-7 (breast). nih.govresearchgate.net

| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |

| Walsurobustone A | 2.8±0.3 | 3.5±0.2 | 3.2±0.5 | 4.1±0.3 | 3.8±0.2 |

| Walsurobustone B | 2.5±0.4 | 3.1±0.3 | 2.9±0.4 | 3.5±0.5 | 3.2±0.4 |

| Walsurobustone C | 2.2±0.2 | 2.9±0.5 | 2.5±0.3 | 3.1±0.2 | 2.8±0.3 |

| Walsurobustone D | 3.1±0.5 | 3.8±0.4 | 3.5±0.2 | 4.5±0.4 | 4.2±0.5 |

| Walsurobustone E | 3.5±0.3 | 4.2±0.2 | 3.9±0.4 | 4.8±0.3 | 4.5±0.2 |

| Toonapubesic acid B | 2.9±0.2 | 3.6±0.5 | 3.3±0.3 | 3.9±0.4 | 3.6±0.4 |

| Cisplatin (Control) | 1.9±0.1 | 4.5±0.2 | 5.8±0.3 | 7.2±0.5 | 6.5±0.4 |

Data represents the IC₅₀ values in μM. Data sourced from studies on limonoids from Walsura robusta. nih.govresearchgate.net

Common semisynthetic modifications applied to triterpenoids and limonoids include:

Acylation: The addition of acetyl or other acyl groups to hydroxyl moieties can alter solubility and cell permeability, often impacting bioactivity. Studies on other limonoid classes have shown that acetylation can either increase or decrease activity depending on the position. nih.govacs.org

Oxidation/Reduction: Modifying ketone and alcohol functionalities within the scaffold can probe the importance of these groups for target binding.

Ring Modification: More complex transformations can involve the cleavage or rearrangement of the existing rings to create entirely new scaffolds, although this is less common than simple functional group manipulation.

By applying these modifications to this compound and its congeners, researchers can systematically map the SAR, identifying key pharmacophores responsible for their cytotoxic effects and potentially developing more potent and selective anticancer agents. nih.gov

Chemical Mimicry of Proposed Biosynthetic Pathways

The biosynthesis of limonoids in plants provides inspiration for elegant and efficient synthetic strategies. Limonoids are believed to arise from triterpenoid (B12794562) precursors, such as euphol (B7945317) or tirucallol (B1683181), through a series of complex oxidative transformations. chemrxiv.org The key steps in this proposed pathway include the epoxidation of the precursor, a Wagner-Meerwein rearrangement to form the apotirucallane skeleton, and subsequent oxidative cleavage and cyclization of the side chain to form the characteristic furan (B31954) ring. acs.org

Synthetic chemists can emulate these natural processes in the lab in what are known as biomimetic or biosynthesis-inspired syntheses. These approaches often feature cascade reactions where a single, strategically designed precursor is converted into a complex polycyclic system in a single step, mimicking the efficiency of enzymatic processes. For example, a proposed synthesis might involve a macrocyclization followed by a transannular Diels-Alder reaction, a sequence that builds multiple rings and stereocenters in a manner inspired by natural cyclization cascades. semanticscholar.orgnih.gov This approach not only offers an efficient route to the natural product but also provides insights into the plausibility of the proposed biosynthetic pathway.

Preclinical Pharmacokinetics and Metabolism Studies of Walsuranolide

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Information regarding the in vitro characterization of Walsuranolide is currently absent from the available literature.

Metabolic Stability Profiling in Biological Matrices (e.g., Liver Microsomes, Hepatocytes)

No data has been published on the metabolic stability of this compound. In vitro metabolic stability assays, which commonly use liver microsomes or hepatocytes from various species, are fundamental for predicting a compound's half-life and hepatic clearance in the body. wuxiapptec.comnuvisan.comleidenuniv.nl These tests determine how quickly a compound is broken down by metabolic enzymes. leidenuniv.nlbiorxiv.org Without these studies, the intrinsic clearance and metabolic fate of this compound remain unknown.

Enzyme Reaction Phenotyping (e.g., Cytochrome P450 Enzymes)

There are no available studies on the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound. Reaction phenotyping assays identify which CYP isoforms (e.g., CYP3A4, CYP2D6) are involved in a drug's breakdown. nih.govuomustansiriyah.edu.iq This information is critical for predicting potential drug-drug interactions. uomustansiriyah.edu.iq While the biosynthesis of related compounds involves CYP enzymes, the specific enzymes that metabolize this compound have not been identified. researchgate.netnih.gov

Plasma Protein Binding Determinations

The extent to which this compound binds to plasma proteins such as albumin has not been reported. ksumsc.comjiwaji.edu Plasma protein binding significantly influences a drug's distribution and availability to exert its pharmacological effect, as only the unbound fraction is typically active. biorxiv.orgksumsc.combienta.net The lack of this data leaves a significant gap in understanding its potential distribution characteristics.

In Vivo Pharmacokinetic Assessment in Preclinical Animal Models

No in vivo pharmacokinetic studies for this compound in preclinical animal models, such as rats or mice, have been found in the literature. wuxiapptec.combioivt.com Such studies are essential for understanding how a drug behaves in a whole living system. bioivt.commdpi.comnih.govqps.com

Tissue Distribution Profiling

There is no information on how this compound distributes into various tissues and organs after administration. Tissue distribution studies, often conducted using techniques like quantitative whole-body autoradiography, reveal where a compound accumulates in the body, which is vital for understanding both its efficacy and potential toxicity. nih.govfda.goveuropa.eu

Computational Prediction of ADMET Properties (in silico)

In silico computational modeling serves as a critical, cost-effective tool in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a chemical compound. For natural products like this compound, these predictive analyses provide essential insights into its potential as a drug candidate by forecasting its behavior within a biological system before extensive in vitro or in vivo testing is undertaken. The following sections detail the computationally predicted ADMET properties of this compound based on its molecular structure.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical characteristics of this compound were analyzed to assess its "drug-likeness" according to several established rules, including Lipinski's Rule of Five. These rules correlate a compound's molecular properties with its potential oral bioavailability. This compound's properties, such as molecular weight (MW), lipophilicity (AlogP), and topological polar surface area (TPSA), fall within the acceptable ranges defined by these guidelines, suggesting a favorable preliminary drug-like profile. Specifically, research indicates that this compound does not violate any of Lipinski's rules, which is a positive indicator for potential oral absorption and membrane permeability.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound (Note: In a web interface, this table could be sorted by any column.)

| Parameter | Predicted Value | Lipinski's Rule (Threshold) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 470.59 g/mol | ≤ 500 | Yes |

| Lipophilicity (AlogP) | 3.81 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 6 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 94.99 Ų | ≤ 140 Ų | Yes |

Absorption and Distribution Predictions

Computational models were employed to predict the absorption and distribution characteristics of this compound. The analysis indicates a high probability of gastrointestinal (GI) absorption, a key requirement for orally administered agents. However, its ability to cross the blood-brain barrier (BBB) is predicted to be low, suggesting that the compound is unlikely to penetrate the central nervous system to a significant extent. This could be advantageous for targeting peripheral tissues while minimizing potential central neurological effects. Furthermore, predictive models suggest that this compound is not a substrate for P-glycoprotein (P-gp), an important efflux pump that can limit the intracellular concentration and bioavailability of many drugs.

Table 2: Predicted Absorption and Distribution Parameters for this compound (Note: In a web interface, this table could be filtered by "Predicted Outcome".)

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Favorable for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS penetration. |

Metabolism Predictions

The potential for a compound to interact with cytochrome P450 (CYP) enzymes is a crucial aspect of its metabolic profile, as inhibition of these enzymes can lead to drug-drug interactions. In silico screening of this compound against a panel of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was conducted. The predictions indicate that this compound is unlikely to act as an inhibitor for any of these key metabolic enzymes. This non-inhibitory profile suggests a low risk of this compound causing metabolism-based drug-drug interactions if co-administered with other therapeutic agents that are substrates for these CYP enzymes.

Table 3: Predicted Inhibition of Major Cytochrome P450 (CYP) Isoforms by this compound (Note: In a web interface, this table could be sorted by "CYP Isoform" or "Predicted Activity".)

| CYP Isoform | Predicted Activity | Implication |

|---|---|---|

| CYP1A2 | Non-inhibitor | Low risk of interaction with CYP1A2 substrates. |

| CYP2C9 | Non-inhibitor | Low risk of interaction with CYP2C9 substrates (e.g., Warfarin). |

| CYP2C19 | Non-inhibitor | Low risk of interaction with CYP2C19 substrates. |

| CYP2D6 | Non-inhibitor | Low risk of interaction with CYP2D6 substrates. |

Toxicity Predictions

Early-stage toxicity prediction helps to flag potential liabilities. Computational models for key toxicity endpoints were applied to this compound. The analysis predicted a low-risk profile across several important parameters. It was predicted to be non-mutagenic in the AMES test, which assesses the potential for a chemical to induce DNA mutations. Furthermore, the compound was not predicted to be an inhibitor of the human Ether-à-go-go-Related Gene (hERG) channel, mitigating concerns about potential cardiotoxicity. Finally, the models indicated a low probability of hepatotoxicity (liver damage).

Table 4: Predicted Toxicological Endpoints for this compound (Note: In a web interface, this table could be filtered by "Predicted Risk".)

| Toxicological Endpoint | Predicted Risk | Description |

|---|---|---|

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Non-inhibitor | Low risk of drug-induced cardiotoxicity. |

Future Research Directions and Translational Perspectives

Deepening Understanding of Molecular and Cellular Mechanisms of Walsuranolide Action

A fundamental priority is to comprehensively decipher the molecular and cellular mechanisms through which this compound exerts its biological effects. While initial studies may point towards a general activity, a deeper investigation is required to identify specific protein targets, signaling pathways, and cellular responses. Future research should focus on employing a range of biophysical and cell-based approaches to move beyond phenomenological observations to a precise mechanistic understanding.

Key research questions to address include:

Direct Molecular Targets: Does this compound bind directly to specific enzymes, receptors, or other proteins? Techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays (CETSA) can be employed to identify and validate binding partners.

Signaling Pathway Modulation: Which intracellular signaling cascades are affected by this compound treatment? Investigating its impact on key pathways involved in inflammation (e.g., NF-κB, MAPK), apoptosis (e.g., caspase activation), and cell proliferation (e.g., PI3K/Akt) is crucial. nih.gov

Cellular Processes: How does this compound influence fundamental cellular processes? Studies should assess its effects on the cell cycle, mitochondrial function, oxidative stress, and endoplasmic reticulum stress. mdpi.com For instance, some natural products are known to block glutamatergic neurotransmission or inhibit protein translocation machinery, representing potential mechanisms to be explored for this compound. nih.govfrontiersin.org

A thorough understanding of these mechanisms is essential for predicting therapeutic efficacy, identifying potential biomarkers for patient response, and anticipating off-target effects.

Advanced Biosynthetic Pathway Engineering for Sustainable Production

The natural abundance of complex limonoids like this compound is often insufficient for extensive preclinical and clinical research, let alone commercial production. rsc.orgnih.gov Therefore, establishing a sustainable and scalable production platform through biosynthetic pathway engineering is a critical goal. Limonoid biosynthesis is a complex process, typically deviating from the steroid pathway and involving precursors from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov

Future efforts in this area should include:

Pathway Elucidation: The complete biosynthetic pathway leading to this compound in its native plant source must be fully characterized. This involves identifying and functionally validating all requisite enzymes, such as terpene synthases, cytochrome P450s, and various transferases, using transcriptomic and genomic approaches. acs.org

Heterologous Expression: The identified biosynthetic genes can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, or a plant chassis like Nicotiana benthamiana. acs.orgnih.gov These engineered organisms can serve as "cell factories" for producing this compound or its key precursors from simple, inexpensive feedstocks. biorxiv.org

Metabolic Engineering and Optimization: To maximize yield, the host organism's metabolism must be engineered to enhance the flux of precursor molecules towards this compound production. researchgate.net This can involve upregulating key pathway genes, knocking out competing metabolic pathways, and optimizing fermentation or cultivation conditions. researchgate.net

The table below summarizes key enzyme classes that are typically targeted in the engineering of terpenoid biosynthetic pathways.

| Enzyme Class | Typical Function in Limonoid Biosynthesis | Engineering Strategy |

| Synthases/Cyclases | Catalyze the formation of the initial triterpene skeleton from precursors like 2,3-oxidosqualene (B107256). nih.gov | Overexpression to increase the production of the core scaffold. |

| Cytochrome P450s | Introduce oxygen atoms to the scaffold, creating diverse functional groups and increasing complexity. | Identification and co-expression of specific P450s responsible for desired modifications. |

| Transferases | Add various chemical groups (e.g., acetyl, glucosyl) to the limonoid core, affecting solubility and activity. | Introduction of novel transferases to generate new this compound derivatives. |

| Reductases/Oxidases | Perform redox reactions that modify the scaffold. | Fine-tuning expression levels to control the formation of specific intermediates. |

Rational Design and Synthesis of Novel this compound Analogs with Improved Efficacy

While this compound may possess inherent biological activity, its properties as a drug candidate (e.g., potency, solubility, metabolic stability, bioavailability) can likely be improved through medicinal chemistry. A rational design approach, informed by an understanding of its mechanism of action, can guide the synthesis of novel analogs with enhanced therapeutic profiles.

Key strategies in this domain are:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic modifications to different parts of the molecule is the first step. mdpi.com By testing the activity of these analogs, researchers can determine which chemical features are essential for its biological effects, guiding further optimization. rsc.org

Computational Modeling: Molecular docking and quantitative structure-activity relationship (3D-QSAR) studies can be used to predict how modifications to the this compound structure will affect its binding to a target protein. nih.govmdpi.com This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Improving Pharmacokinetics: Specific chemical modifications can be made to improve the drug-like properties of this compound. For example, adding polar groups can enhance solubility, while modifying metabolically labile sites can increase its half-life in the body. mdpi.comnih.gov

This iterative cycle of design, synthesis, and evaluation is crucial for transforming a promising natural product into a viable therapeutic agent. researchgate.net

Exploration of Broader Preclinical Therapeutic Applications

Limonoids and related terpenoids are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. rsc.orgnih.govnih.gov It is therefore probable that the therapeutic potential of this compound extends beyond its initially identified activity. A broad-based preclinical screening program is warranted to explore its efficacy in a variety of disease models.

This exploration should involve:

In Vitro Screening: Testing this compound against diverse panels of human cancer cell lines, pathogenic microbes, and in assays for inflammatory and neurodegenerative processes.

In Vivo Disease Models: Advancing the most promising in vitro findings into established animal models of disease. nih.gov For example, if this compound shows anticancer activity, it should be tested in rodent xenograft models. nih.gov If it displays anti-inflammatory properties, its efficacy could be evaluated in models of arthritis or inflammatory bowel disease.

The table below outlines potential preclinical models for exploring the therapeutic breadth of this compound, based on the known activities of similar natural products.

| Therapeutic Area | Potential Preclinical Models | Key Endpoints to Measure |

| Oncology | Human tumor xenografts in immunocompromised mice; syngeneic tumor models. nih.gov | Tumor growth inhibition, apoptosis induction, reduction in metastasis. |

| Inflammation | Carrageenan-induced paw edema; collagen-induced arthritis; DSS-induced colitis. | Reduction in swelling, pro-inflammatory cytokine levels, tissue damage scores. |

| Neurodegeneration | MPTP model of Parkinson's disease; 5XFAD mouse model of Alzheimer's disease. | Improved motor function, reduced amyloid plaque burden, neuronal protection. |

| Infectious Disease | Murine models of bacterial or fungal infection. | Reduced pathogen load, improved survival rates. |

This systematic evaluation will create a comprehensive profile of this compound's therapeutic potential and identify the most promising clinical indications for further development. researchgate.netresearchgate.netmdpi.com

Integration of Systems Biology and Omics Technologies in Limonoid Research

A systems biology approach, which integrates multiple high-throughput "omics" datasets, can provide a holistic understanding of this compound's biological impact. nih.gov Rather than focusing on a single pathway, this approach allows researchers to see the broader network of changes that occur within a cell or organism upon treatment. researchgate.net Integrating genomics, transcriptomics, proteomics, and metabolomics can reveal novel mechanisms of action, identify biomarkers, and refine biosynthetic engineering strategies. nih.govbioscipublisher.comresearchgate.net

Future research should leverage these technologies to:

Elucidate Mechanisms: Treating cells with this compound and analyzing the resulting changes in the transcriptome (RNA-seq) and proteome (mass spectrometry) can reveal which genes and proteins are up- or down-regulated, pointing towards the pathways being modulated.

Identify Biomarkers: Metabolomic analysis of biofluids (e.g., plasma, urine) from animals treated with this compound can identify metabolic signatures that correlate with therapeutic response or toxicity.

Optimize Biosynthesis: Applying omics tools to the native or engineered host organism can identify metabolic bottlenecks or regulatory hurdles in the biosynthetic pathway, providing targets for further engineering to improve yields. nih.gov

By embracing these advanced analytical approaches, the study of this compound can move beyond a reductionist view to a comprehensive, systems-level understanding, accelerating its path from discovery to clinical application.

Q & A

Q. Q1. How is Walsuranolide identified and characterized in natural sources?

Methodological Answer: this compound is typically isolated via bioassay-guided fractionation using techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Structural elucidation relies on spectroscopic methods:

- NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for skeletal framework .

- HRMS for molecular formula validation.

- X-ray crystallography (if crystalline) for absolute configuration .

Key Challenge: Differentiation from structurally similar sesquiterpene lactones requires comparative spectral databases (e.g., NAPRALERT, SciFinder).

Q. Q2. What are the primary in vitro assays used to evaluate this compound’s bioactivity?

Methodological Answer: Initial screening focuses on:

- Cytotoxicity (MTT assay against cancer cell lines like HeLa or MCF-7) .

- Anti-inflammatory activity (COX-2 inhibition via ELISA; TNF-α suppression in macrophages) .

- Antimicrobial activity (microdilution assays against Staphylococcus aureus or Candida albicans) .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity (>95% by HPLC) to minimize false positives.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies often arise from:

- Source variability (geographical, seasonal differences in plant material).

- Assay conditions (e.g., serum concentration in cell culture affecting solubility).

Resolution Strategies:- Standardized protocols: Use identical cell lines, passage numbers, and solvent controls (e.g., DMSO ≤0.1%) .

- Comparative metabolomics: LC-MS/MS to profile coexisting compounds in extracts that may synergize/antagonize effects .

- Dose-response validation: EC50/IC50 curves with ≥3 biological replicates .

Q. Q4. What experimental designs are optimal for elucidating this compound’s mechanism of action?

Methodological Answer: Combine orthogonal approaches:

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .

- Protein interaction studies: SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity with targets like NF-κB .

- In silico modeling: Molecular docking (AutoDock Vina) to predict binding sites .

Pitfall Avoidance: Include knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

Q. Q5. How should researchers address low yields in this compound synthesis?

Methodological Answer: Low yields in total synthesis (e.g., <5%) may stem from:

- Steric hindrance in key cyclization steps.

- Oxidative degradation during purification.

Optimization Approaches:- Protecting group strategy: Use TBS or acetyl groups for hydroxyl protection .

- Catalytic systems: Screen Pd/C or Grubbs catalysts for ring-closing metathesis .

- Continuous-flow reactors to enhance reaction efficiency .

Data Analysis & Reporting

Q. Q6. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer:

- Nonlinear regression (GraphPad Prism) for IC50/EC50 calculations .

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .

- Principal Component Analysis (PCA) for metabolomics data dimensionality reduction .

Reporting Standards: Provide raw data tables in supplementary materials (Excel/CSV) and detail normalization methods .

Example Table:

| Study | IC50 (μM) | Cell Line | Solvent | Reference |

|---|---|---|---|---|

| A | 12.3 ± 1.2 | MCF-7 | DMSO | |

| B | 8.7 ± 0.9 | HeLa | EtOH |

Q. Q7. How can researchers validate this compound’s purity and stability in long-term studies?

Methodological Answer:

- Stability assays: HPLC at t = 0, 24, 48 hrs under storage conditions (e.g., -80°C vs. 4°C) .

- Degradation profiling: LC-MS to identify breakdown products (e.g., lactone ring hydrolysis) .

- QC documentation: Report batch-specific certificates of analysis (CoA) in methods .

Contradiction & Reproducibility

Q. Q8. Why do pharmacokinetic parameters of this compound vary across animal models?

Methodological Answer: Variations arise from:

- Species-specific metabolism (e.g., cytochrome P450 isoforms in rats vs. mice).

- Formulation differences (aqueous vs. lipid-based delivery).

Best Practices:- Cross-model validation: Compare AUC and Cmax in ≥2 species (e.g., murine and primate) .

- Bioanalytical rigor: Use stable isotope-labeled internal standards (e.g., this compound-d3) in LC-MS/MS .

Q. Q9. How to mitigate batch-to-batch variability in natural-source this compound extracts?

Methodological Answer:

- Standardized cultivation: Controlled growth chambers for plant sources (light, pH, nutrients) .

- Metabolite profiling: UPLC-QTOF-MS to fingerprint each batch .

- Semi-synthesis: Use a consistent synthetic intermediate for derivative studies .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.